3,3-Difluorocyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

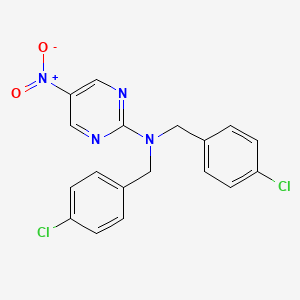

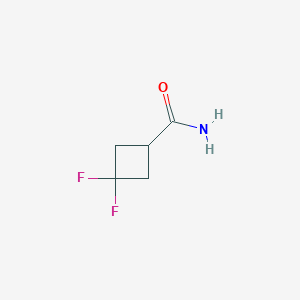

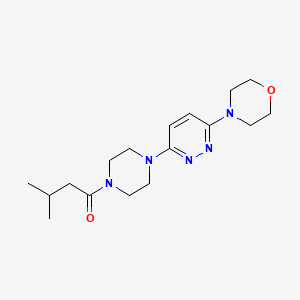

“3,3-Difluorocyclobutanecarboxamide” is a chemical compound with the molecular formula C5H7F2NO. It has an average mass of 135.112 Da and a monoisotopic mass of 135.049576 Da .

Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9) . The Canonical SMILES string is C1C(CC1(F)F)C(=O)N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 135.11 g/mol, a computed XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 135.04957017 g/mol, a monoisotopic mass of 135.04957017 g/mol, a topological polar surface area of 43.1 Ų, a heavy atom count of 9, and a complexity of 138 .

Scientific Research Applications

Multigram Synthesis of Building Blocks

Researchers have developed a method for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. Ethyl 3,3-difluorocyclobutanecarboxylate serves as a convenient synthetic intermediate in most cases, showcasing the versatility of 3,3-Difluorocyclobutanecarboxamide in synthetic chemistry (Ryabukhin et al., 2018).

Hofmann Rearrangement and Synthesis of Pyrrolines

This compound has been used in a Hofmann Rearrangement-ring expansion cascade, leading to the synthesis of 1-pyrrolines and 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts. This application demonstrates its potential in advanced organic synthesis and the creation of novel compounds (Huang et al., 2016).

Photochemical Reaction and Chiral Crystals

In the field of photochemistry, this compound derivatives have been utilized to form chiral crystals. These crystals then undergo intramolecular 2 + 2 photocycloaddition reactions, highlighting its role in the synthesis of chiral compounds (Yagishita et al., 2011).

Formation of Diazabicyclo[3.1.0]hexane Framework

The compound has been a key reactant in the formation of a unique 3,6-diazabicyclo[3.1.0]hexane framework. This application underscores its utility in the synthesis of complex bicyclic structures, expanding its utility in the field of organic synthesis (Moskalik et al., 2014).

Intramolecular Cyclobutane Formation

It has been used to investigate crystal structures and photochemical reactions, leading to the formation of cyclobutane via intramolecular reactions. This aspect underlines its significance in studying the effects of molecular chirality and crystallography (Yagishita et al., 2011).

Synthesis of Fluorinated Analogues

Researchers synthesized a fluorinated analogue of 1-aminocyclobutane-1-carboxylate (ACBC) – 1-amino-3,3-difluorocyclobutanecarboxylic acid, highlighting its potential in creating fluorinated derivatives of existing compounds, which can have significant implications in pharmaceuticals and material sciences (Mykhailiuk et al., 2010).

Antimicrobial Activity Studies

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities, indicating its potential utility in the development of new antimicrobial agents (Flefel et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3,3-Difluorocyclobutanecarboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXCRGEZCMEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2362529.png)

![4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2362530.png)

![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)

![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)